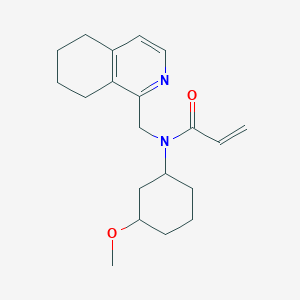

![molecular formula C19H24N4OS B2469633 N-(2-(diethylamino)ethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 852133-15-4](/img/structure/B2469633.png)

N-(2-(diethylamino)ethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of imidazo[2,1-b]thiazole, which is a heterocyclic compound . Thiazoles are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Molecular Structure Analysis

The compound contains an imidazo[2,1-b]thiazole core, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The presence of the diethylaminoethyl group suggests it may have basic properties.Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. The imidazo[2,1-b]thiazole core may undergo various chemical reactions, including electrophilic substitution at the carbon atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .科学的研究の応用

Biological Properties and Synthesis

- The preparation and study of compounds related to thiazole derivatives have shown that these compounds possess significant medicinal properties, including potential applications in allergy medication and antimicrobial studies. The structural elucidation of these compounds was achieved using NMR, 13C, and IR spectroscopy, highlighting their relevance in medicinal chemistry and drug discovery research (Reza Moradivalikboni et al., 2014).

Chemoselective Synthesis

- Research on the chemoselective synthesis of thiazoles via Lawesson's reagent-mediated thionation-cyclization of functionalized enamides has been reported. This method provides an efficient route to various thiazole derivatives, underscoring the versatility and importance of thiazole compounds in organic synthesis and potential pharmacological applications (S. V. Kumar et al., 2013).

Antimicrobial Activity

- The synthesis of N,5-diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides and their demonstrated antimicrobial activity highlight the potential of thiazole derivatives in developing new antimicrobial agents. Some of these synthesized compounds have shown effectiveness against various microbial strains, indicating their potential application in addressing antibiotic resistance (V. L. Gein et al., 2015).

Immunomodulatory and Anticancer Activities

- Studies on novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives have revealed their immunomodulatory and anticancer activities. These compounds were identified as significant inhibitors of LPS-stimulated NO generation from Raw murine macrophage 264.7, displaying potential for development as novel anticancer and immunomodulatory drugs (H. Abdel‐Aziz et al., 2009).

Corrosion Inhibition

- The evaluation of 1-(2-ethylamino)-2-methylimidazoline and its derivatives has shown their effectiveness as corrosion inhibitors in acid media. This highlights the potential application of thiazole derivatives in industrial processes and materials science, particularly in protecting metals from corrosion in acidic environments (J. Cruz et al., 2004).

作用機序

Target of Action

Thiazoles and indoles, the classes of compounds that “N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide” belongs to, are found in many potent biologically active compounds . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Thiazoles and indoles generally undergo electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

Thiazoles and indoles are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazoles and indoles have been found in many potent biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug ritonavir, antifungal drug abafungin, and antineoplastic drug tiazofurin .

Action Environment

The chemical properties of thiazoles and indoles, such as their solubility and aromaticity, could potentially influence their action in different environments .

Safety and Hazards

特性

IUPAC Name |

N-[2-(diethylamino)ethyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4OS/c1-4-22(5-2)12-11-20-18(24)17-14(3)23-13-16(21-19(23)25-17)15-9-7-6-8-10-15/h6-10,13H,4-5,11-12H2,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSICCJRYBATBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(N2C=C(N=C2S1)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[3-carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2469551.png)

![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate](/img/structure/B2469558.png)

![1-[2-(methylsulfanyl)pyridine-4-carbonyl]-4-(trifluoromethyl)-2,3-dihydro-1H-indole](/img/structure/B2469560.png)

![6-(3-Ethoxypropyl)-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2469563.png)

![N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2469565.png)

![1-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2469566.png)

![1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2469569.png)

![N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2469570.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide](/img/structure/B2469572.png)

![1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2469573.png)